![molecular formula C7H5N3O2 B1343825 Imidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 1265896-03-4](/img/structure/B1343825.png)
Imidazo[1,2-a]pyrazine-3-carboxylic acid
概要
説明
Imidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
作用機序
Target of Action
Imidazo[1,2-a]pyrazine-3-carboxylic acid has been identified as a potential covalent anticancer agent . The primary target of this compound is the KRAS G12C protein, a key player in various types of cancers .
Mode of Action
The compound interacts with its target through a covalent bond, a strong type of chemical bond that ensures a stable and enduring interaction . This interaction leads to the inhibition of the KRAS G12C protein, thereby preventing it from promoting cancer cell growth .
Biochemical Pathways
Given its target, it is likely that it impacts the ras/mapk pathway, a critical signaling pathway involved in cell proliferation and survival .
Pharmacokinetics
The compound’s carboxylic acid moiety is a common feature in many drugs and is known to play a crucial role in drug absorption and distribution .
Result of Action
The compound’s action results in significant anticancer activity. For instance, one derivative of imidazo[1,2-a]pyrazine, compound I-11, has shown potent anticancer effects against KRAS G12C-mutated NCI-H358 cells . Another derivative, compound 12b, has demonstrated promising anticancer activity against various cancer cells, including Hep-2, HepG2, MCF-7, and A375 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating and withdrawing groups on the compound can affect its reactivity . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .
生化学分析
Biochemical Properties
Imidazo[1,2-a]pyrazine-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biological effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit an enzyme involved in a specific pathway, resulting in the accumulation or depletion of certain metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to different cellular compartments, where it can exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . It may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For instance, it could localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multistep procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrazine with α,β-unsaturated carbonyl compounds can lead to the formation of the imidazo[1,2-a]pyrazine core .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
化学反応の分析
Types of Reactions: Imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Imidazo[1,2-a]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis for constructing complex molecules.
Medicine: It is explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
類似化合物との比較
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: This compound features a pyrimidine ring fused to an imidazole ring and shares similar chemical properties.
Uniqueness: Imidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
imidazo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBLRUPBVBHCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



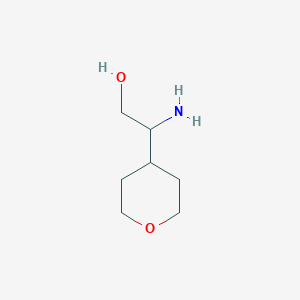

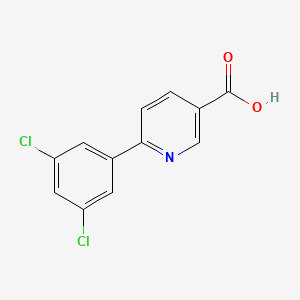
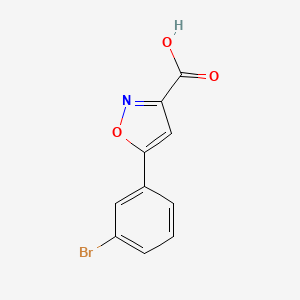

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)
![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)
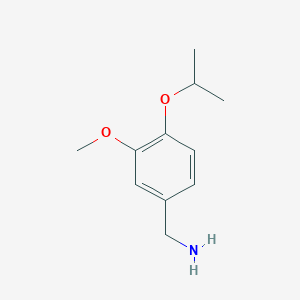
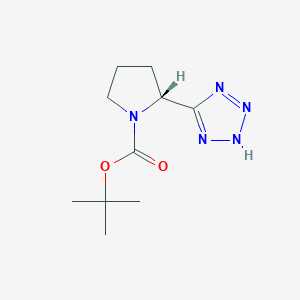
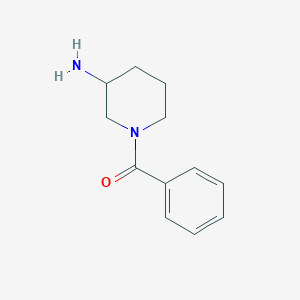

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)
